4,4'-[Methyl(phenyl)silanediyl]dianiline
Description
4,4′-Methylene dianiline (MDA, CAS 101-77-9) is an aromatic diamine with the molecular formula C₁₃H₁₄N₂. It consists of two aniline groups linked by a methylene (–CH₂–) bridge. MDA is primarily synthesized via the condensation of formaldehyde and aniline under acidic conditions . Key applications include:
- Polymer Production: MDA is a precursor for 4,4′-methylene diphenyl diisocyanate (MDI), a critical component in polyurethane foams, elastomers, and coatings .
- Epoxy Curing: It acts as a cross-linking agent for epoxy resins, enhancing thermal and mechanical stability .
- Toxicity: MDA is a known hepatotoxin and carcinogen, with studies highlighting its role in liver injury models .
- Environmental Impact: Persistence in soil and water raises ecological concerns, necessitating stringent handling protocols .
Properties
CAS No. |
54120-41-1 |
|---|---|
Molecular Formula |
C19H20N2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-methyl-phenylsilyl]aniline |
InChI |
InChI=1S/C19H20N2Si/c1-22(17-5-3-2-4-6-17,18-11-7-15(20)8-12-18)19-13-9-16(21)10-14-19/h2-14H,20-21H2,1H3 |
InChI Key |
IKWSEOQTHHESAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]dianiline typically involves the reaction of methylphenylsilane with aniline under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves similar synthetic routes but with optimized conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives
Scientific Research Applications
4,4’-[Methyl(phenyl)silanediyl]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers such as polyamides, polyimides, and polyimines.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is extensively used in the production of high-performance polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, facilitating the formation of stable polymer networks. The aniline groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural diversity of aromatic diamines significantly influences their chemical, thermal, and mechanical properties. Below is a detailed comparison of MDA with analogous compounds:
Structural and Functional Group Analysis
| Compound | Structural Feature | Key Functional Groups |
|---|---|---|
| 4,4′-MDA | Methylene (–CH₂–) bridge | –NH₂, –CH₂– |
| 4,4′-Oxydianiline (ODA) | Ether (–O–) linkage | –NH₂, –O– |
| 4,4′-(9-Fluorenylidene)dianiline (BFDA) | Bulky fluorenylidene group | –NH₂, sp³-hybridized C bridge |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FODA) | Fluorinated (–CF₃) and ether groups | –NH₂, –O–, –CF₃ |
Thermal and Mechanical Properties
- MDA : Moderate thermal stability (decomposition ~250–300°C) due to the flexible methylene bridge. Used in polyurethanes requiring rigidity .
- ODA : Enhanced flexibility from the ether linkage, with decomposition temperatures exceeding 300°C. Ideal for proton exchange membranes (PEMs) in fuel cells .
- BFDA : Superior thermal stability (>400°C) due to the rigid fluorenylidene group, making it suitable for high-temperature polyimides .
- 6FODA : Fluorine groups impart hydrophobicity and oxidative resistance, critical for durable PEMs .
Solubility and Processability
- ODA/6FODA : Improved solubility in DMAC and m-cresol due to ether/fluorine groups, enabling membrane fabrication .
- BFDA : Reduced solubility due to steric hindrance, requiring recrystallization for purification .
Environmental and Health Considerations
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